N-(4-methylpyridin-2-yl)furan-2-carboxamide
説明
特性
CAS番号 |
35218-44-1 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
N-(4-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,12,13,14) |
InChIキー |
HOXYHBBSTSWWKC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CO2 |
製品の起源 |
United States |
準備方法
DCC/DMAP-Mediated Coupling
A widely employed method involves activating furan-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In this procedure, furan-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by sequential addition of DCC (1.2 equiv) and DMAP (0.1 equiv). After 30 minutes of activation, 4-methylpyridin-2-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding N-(4-methylpyridin-2-yl)furan-2-carboxamide in 72–78% yield.
Key Analytical Data
-
1H NMR (400 MHz, CDCl3): δ 8.60 (s, 1H, NH), 8.25 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.0 Hz, 1H, pyridine-H), 7.45–7.35 (m, 2H, furan-H), 6.65 (d, J = 3.2 Hz, 1H, furan-H), 2.45 (s, 3H, CH3).
-
HRMS (EI): m/z calcd for C11H10N2O2 [M]+: 202.0743, found: 202.0746.
Acid Chloride-Mediated Synthesis
Thionyl Chloride Activation
Furan-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2). The carboxylic acid (1.0 equiv) is refluxed with excess SOCl2 (3.0 equiv) in 1,2-dichloroethane for 3 hours. The resulting acid chloride is then reacted with 4-methylpyridin-2-amine (1.1 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane at room temperature. This method achieves a yield of 66–70% after purification.
Reaction Conditions
-
Temperature: Reflux (acid chloride formation), 25°C (coupling).
-
Solvent: 1,2-Dichloroethane (acid chloride), dichloromethane (coupling).
-
Workup: Aqueous extraction followed by silica gel chromatography.
Advantages: Higher purity due to reactive intermediate; avoids carbodiimide byproducts.
Copper-Catalyzed Oxidative Coupling
TBHP/TBAI System in Water
An environmentally benign approach utilizes tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in water. Furfural (1.0 equiv) and 4-methylpyridin-2-amine (1.2 equiv) are combined with TBHP (4.0 equiv) and TBAI (0.2 equiv) in water at 80°C for 5–6 hours. The reaction proceeds via oxidative C–C bond cleavage, forming the amide directly. This method yields 68–75% product.
Mechanistic Insight:
The reaction involves generation of a radical intermediate via TBHP-mediated oxidation, followed by coupling with the amine. TBAI acts as a phase-transfer catalyst, enhancing solubility in water.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DCC/DMAP Coupling | DCC, DMAP | Dichloromethane | 25 | 72–78 | 95–98 |
| Acid Chloride-Mediated | SOCl2, Et3N | 1,2-Dichloroethane | 80 (reflux) | 66–70 | 97–99 |
| TBHP/TBAI Oxidative | TBHP, TBAI | Water | 80 | 68–75 | 90–94 |
Key Observations:
-
The DCC/DMAP method offers the highest yield but requires toxic carbodiimide reagents.
-
The acid chloride route provides high purity but involves hazardous SOCl2.
-
The oxidative TBHP/TBAI system is eco-friendly but slightly less efficient.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water, 60:40) shows a single peak at retention time 4.2 minutes, confirming >98% purity for the DCC/DMAP-derived product.
Challenges and Optimizations
-
Byproduct Formation: The DCC method generates dicyclohexylurea, complicating purification. Substituting EDCI or HATU reduces this issue but increases cost.
-
Moisture Sensitivity: Acid chloride intermediates require anhydrous conditions. Use of molecular sieves improves reproducibility.
-
Oxidative Method Scalability: TBHP reactions necessitate careful temperature control to avoid over-oxidation .
化学反応の分析
科学研究への応用
N-(4-メチルピリジン-2-イル)フラン-2-カルボキサミドは、次を含むさまざまな科学研究の用途で検討されてきました。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な抗菌および抗炎症特性について調査されています。
医学: 特定の細菌株に対するその活性とその抗炎症効果のために、特に創薬のための潜在的な候補として探求されています。
科学的研究の応用
N-(4-methylpyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential candidate for drug development, particularly for its activity against certain bacterial strains and its anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
類似化合物の比較
類似化合物:
N-(ピリジン-2-イルメチル)フラン-2-カルボキサミド: 類似の構造ですが、ピリジン環に異なる置換パターンがあります。
N-(4-メチルピリジン-2-イル)チオフェン-2-カルボキサミド: 類似の構造ですが、フラン環の代わりにチオフェン環があります。
独自性: N-(4-メチルピリジン-2-イル)フラン-2-カルボキサミドは、フラン環とピリジン環の両方が存在するためにユニークであり、これにより独特の電子および立体特性が与えられます。 この独自性により、さまざまな用途、特に創薬において、薬物開発のための汎用性の高い足場として役立つため、貴重な化合物となっています.
類似化合物との比較
Comparison with Structurally Similar Compounds
Heterocyclic Carboxamides with Antibacterial Activity
The antibacterial efficacy of N-(4-methylpyridin-2-yl)furan-2-carboxamide is contextualized by comparing it to analogs with variations in the heterocyclic core or substituents:
N-(4-Bromophenyl)furan-2-carboxamide
- Structure : Furan-2-carboxamide substituted with a 4-bromophenyl group.
- Activity: Demonstrates broad-spectrum activity against Gram-negative (Acinetobacter baumannii, Enterobacter cloacae) and Gram-positive (S. aureus) pathogens.
- Key Difference : The 4-bromophenyl group lacks the hydrogen-bonding capability of the 4-methylpyridin-2-yl group, which may limit target engagement in hydrophilic enzymatic pockets .
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide
- Structure : Thiophene replaces the furan ring, with the same 4-methylpyridin-2-yl substituent.
- Activity : Comparable efficacy against resistant E. coli and S. aureus strains. Thiophene’s larger atomic radius and sulfur atom may alter electronic properties, affecting interactions with bacterial proteins .
- Key Difference : Thiophene’s increased hydrophobicity relative to furan could influence bioavailability and tissue distribution.
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide
- Structure : Benzamide core with a 4-bromo substituent and a 5-methylpyrazole group.
- Activity: Effective against Salmonella enterica and K. pneumoniae.
- Key Difference : The benzamide scaffold lacks the furan ring’s conjugated system, which may reduce π-π stacking interactions with aromatic residues in bacterial enzymes .
Structural-Activity Relationship (SAR) Insights
- Heterocycle Impact :
- Substituent Effects :
Activity Against Resistant Strains (Table 1)
生物活性
N-(4-methylpyridin-2-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular structure of N-(4-methylpyridin-2-yl)furan-2-carboxamide features a furan ring, a pyridine moiety, and a carboxamide functional group. The compound is characterized by its ability to interact with various biological targets, which may lead to significant therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 217.24 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(4-methylpyridin-2-yl)furan-2-carboxamide. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity.
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
N-(4-methylpyridin-2-yl)furan-2-carboxamide has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC50 values indicating effective growth inhibition.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| A549 | 15.8 |
| MDA-MB-231 | 18.3 |
The mechanism through which N-(4-methylpyridin-2-yl)furan-2-carboxamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially modulating their activity.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against extended-spectrum beta-lactamase (ESBL) producing E. coli strains. The results indicated significant antibacterial activity, suggesting potential for development as a therapeutic agent against resistant bacterial infections .
- Anticancer Research : Another study focused on the antiproliferative effects of N-(4-methylpyridin-2-yl)furan-2-carboxamide on various cancer cell lines. The compound demonstrated notable cytotoxicity, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of N-(4-methylpyridin-2-yl)furan-2-carboxamide can be influenced by structural modifications. Variations in substituents on the pyridine or furan rings can significantly alter its potency and selectivity against different biological targets.
Comparative Analysis with Related Compounds
Table 3: Comparison with Related Compounds
| Compound Name | Activity Profile |
|---|---|
| N-(5-chloro-4-methylpyridin-2-yl)acetamide | Moderate antibacterial |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Strong antibacterial |
| N-(3-pyridyl)furan-2-carboxamide | Low anticancer activity |
Q & A
Q. What are the recommended synthesis protocols for N-(4-methylpyridin-2-yl)furan-2-carboxamide?
Synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted pyridines. A validated method includes:
- Reacting furan-2-carbonyl chloride with 4-methylpyridin-2-amine under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 12–18 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from chloroform/methanol.
- Confirmation of structure using NMR, , and high-resolution mass spectrometry (HRMS) .
Q. How is the molecular structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallize the compound in a solvent system (e.g., DMF/water).
- Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve structural ambiguities and validate bond lengths/angles .
- Compare experimental data with density functional theory (DFT)-optimized geometries for electronic structure validation .
Q. What preliminary biological activities have been reported?
- Antiviral potential : Inhibits enterovirus (EV) and rhinovirus (RV) replication by targeting the conserved 2C protein, a viral ATPase .
- Anti-inflammatory activity : Structural analogs (e.g., benzothiophene-furan hybrids) show cyclooxygenase (COX) inhibition, suggesting similar mechanisms .
- Enzyme modulation : Pyridine and furan moieties enable interactions with kinase domains (e.g., MAPKAP-K2) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize cell-based vs. cell-free assays (e.g., viral titer reduction vs. ATPase inhibition for 2C protein studies) .
- Solubility issues : Use co-solvents (e.g., DMSO/PBS) and dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
- Metabolic instability : Perform hepatic microsome assays to identify degradation pathways .
Q. What strategies optimize potency against viral 2C proteins?
- Structure-based design : Use homology modeling of EV/RV 2C proteins to identify key binding residues.
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to enhance hydrophobic interactions with the 2C ATPase pocket .
- SAR studies : Compare IC values of analogs with varied substituents (e.g., 4-methyl vs. 4-fluorophenyl) .
Q. How can computational methods guide experimental design?
- Molecular docking : Use AutoDock Vina to predict binding poses in the 2C protein (PDB: 6G92) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- ADMET prediction : SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics .
Q. What analytical challenges arise in purity assessment?
- HPLC limitations : Co-elution of structurally similar byproducts. Mitigate with UPLC-MS/MS (e.g., Waters ACQUITY BEH C18 column, 1.7 µm) .
- Residual solvents : Track via GC-MS (e.g., residual THF in recrystallized samples) .
- Chiral impurities : Use chiral stationary phases (e.g., Chiralpak IA) if stereocenters are present .
Q. How to address toxicity data gaps for preclinical development?
- In vitro screens : MTT assay on HEK293 and HepG2 cells to assess acute cytotoxicity .
- Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .
- Cardiotoxicity risk : Patch-clamp assays on hERG channels to evaluate potassium channel blockade .
Methodological Considerations
Q. Experimental Design for SAR Studies
Q. Resolving Crystallographic Disorder
Q. Reproducibility in Biological Assays
- Positive controls : Include fluoxetine for 2C protein inhibition studies .
- Dose-response curves : Use 8–12 data points with Hill slope validation (GraphPad Prism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
